molecular formula C23H17N3O2 B2456058 (2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile CAS No. 865593-44-8

(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B2456058
CAS No.: 865593-44-8
M. Wt: 367.408
InChI Key: FAWNGUJRDUFAKT-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C23H17N3O2 and its molecular weight is 367.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2/c1-15(27)16-7-9-17(10-8-16)22-12-11-19(28-22)13-18(14-24)23-25-20-5-3-4-6-21(20)26(23)2/h3-13H,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWNGUJRDUFAKT-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N2O2C_{20}H_{18}N_2O_2, with a molecular weight of approximately 318.37 g/mol. The structure features a furan ring, an acetylphenyl group, and a benzimidazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC20H18N2O2C_{20}H_{18}N_2O_2
Molecular Weight318.37 g/mol
IUPAC NameThis compound
Functional GroupsFuran, Benzimidazole

Biological Activity Overview

Research indicates that compounds containing benzimidazole and furan moieties often exhibit significant biological activities, including:

1. Anticancer Activity
Several studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study published in Frontiers in Pharmacology demonstrated that benzimidazole derivatives exhibited cytotoxic effects on breast cancer cells, with IC50 values ranging from 5 to 15 µM depending on the specific derivative used .

2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has indicated that similar furan-containing compounds can inhibit both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzimidazole Derivative AStaphylococcus aureus10 µg/mL
Furan Derivative BEscherichia coli15 µg/mL

The proposed mechanisms by which this compound exerts its biological effects include:

1. Enzyme Inhibition
Compounds with a benzimidazole core often interact with enzymes involved in cell signaling pathways, leading to altered cellular responses. For example, they may inhibit topoisomerases or kinases that are crucial for cancer cell proliferation.

2. Interaction with DNA
The furan moiety can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.